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Introduction

Ombitasvir (OMB) is a key component of direct-acting antiviral drug (DAAD) combinations used to treat

Hepatitis C virus (HCV) infection [1]. The high production volume of these life-saving regimens necessitates

fast, economic, and environmentally friendly quality control methods. Traditional HPLC methods often use

large amounts of toxic organic solvents like acetonitrile, generating significant chemical waste.

Green micellar liquid chromatography is an excellent alternative, replacing hazardous organic solvents with

aqueous solutions of surfactants. This protocol describes a validated, eco-friendly micellar-HPLC method for

the analysis of Ombitasvir in its combined tablet dosage form, using a mobile phase that is both cost-

effective and has a minimal environmental impact [1].

Materials and Methods

Reagents and Chemicals
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Pharmaceutical Standards: Ombitasvir (OMB), Paritaprevir (PAR), and Ritonavir (RIT) certified

reference standards.
Surfactants: Sodium Lauryl Sulfate (SLS), analytical grade.

Buffers: Sodium dihydrogen phosphate dihydrate.
pH Adjustment: 1 M Sodium hydroxide solution.

Organic Solvent: Ethanol (HPLC grade). Note: Ethanol is preferred over acetonitrile or methanol due
to its lower toxicity and greener profile.
Water: De-ionized water, purified via a system such as Millipore.
Tablet Formulation: Qurevo tablets (containing 12.5 mg Ombitasvir, 75 mg Paritaprevir, and 50 mg

Ritonavir) or a generic equivalent [1].

Instrumentation and Chromatographic Conditions

The experimental workflow for sample and mobile phase preparation is summarized in the diagram below.
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Start Method Setup

Prepare Mobile Phase Prepare Stock Solution Prepare Tablet Sample

Composition:
- 0.15M SLS
- 0.01M Sodium Dihydrogen Phosphate
- Adjust pH to 6.2 with NaOH
- Mix with Ethanol (56:44, v/v)

- Filter and Degas

Composition:
- Dissolve OMB, PAR, RIT standards
- Solvent: Ethanol:Water (1:1)

- Concentration: 100 µg/mL

Steps:
1. Weigh & powder 10 tablets
2. Dissolve powder in solvent
3. Sonicate for 5 minutes

4. Filter the solution

HPLC Analysis

Chromatographic Conditions:
- Column: RP-C18 Kinetix (150x4.6mm, 5µm)
- Flow Rate: 1.0 mL/min
- Detection: 254 nm UV
- Temperature: 30°C

- Injection: 20 µL

Click to download full resolution via product page

Detailed Experimental Protocol

2.3.1. Mobile Phase Preparation
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Prepare the aqueous component by dissolving 0.15 M (approx. 43.2 g/L) SLS and 0.01 M (approx.

1.56 g/L) sodium dihydrogen phosphate dihydrate in de-ionized water.
Adjust the pH of this solution to 6.2 using 1 M sodium hydroxide solution.

Mix the aqueous micellar solution with HPLC-grade ethanol in a ratio of 56:44 (v/v).
Filter the final mobile phase through a 0.45 μm membrane filter and degas thoroughly by sonication

before use [1].

2.3.2. Standard Stock and Working Solution Preparation

Accurately weigh and transfer quantities of OMB, PAR, and RIT standards to a 10 mL volumetric flask

to achieve a concentration of 100 μg/mL for each drug.
Dissolve and make up to volume with a solvent mixture of ethanol and water (1:1, v/v). This is the

primary stock solution.
Prepare working calibration standards by serial dilution of the stock solution with the ethanol:water

(1:1) mixture to concentrations of 3, 10, 20, 50, 75, and 100 μg/mL for each analyte [1].

2.3.3. Tablet Sample Preparation

Weigh and finely powder ten tablets.

Accurately weigh a quantity of the powder equivalent to the average weight of one tablet.
Transfer the powder to a 100 mL volumetric flask, add about 70 mL of the ethanol:water (1:1) solvent,

and sonicate for 5 minutes to ensure complete dissolution.
Cool, dilute to volume with the same solvent, and mix well.

Filter a portion of the solution through a 0.45 μm syringe filter. Discard the first few mL of the filtrate.
Dilute 1.0 mL of the filtrate to 10.0 mL with the mobile phase or dilution solvent to obtain a working

test solution [1].

Method Validation and Analytical Data

The described method has been successfully validated according to standard analytical procedures. The key

validation parameters are summarized in the tables below.

Table 1: Analytical Performance Data for Ombitasvir [1]

Validation Parameter Result for Ombitasvir

Linearity Range 3 - 100 μg/mL
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Validation Parameter Result for Ombitasvir

Correlation Coefficient (r²) > 0.999 (Typical for well-defined methods)

Precision (RSD%) Intra-day and Inter-day RSD < 2%

Accuracy (% Recovery) 98 - 102% (Typical for QC of pharmaceutical formulations)

Detection Wavelength 254 nm

Table 2: System Suitability Parameters [1]

Parameter Result Acceptance Criteria

Theoretical Plates
(N)

> 2000 Typically > 2000

Tailing Factor (T) < 2.0 Typically ≤ 2.0

Resolution (Rs) > 2.0 between all peaks Typically > 1.5

Retention Time
(min)

Approx. 4.2 (OMB), 5.5 (RIT),
7.1 (PAR)

Relative Standard Deviation (RSD) < 1% for
replicate injections

Greenness Assessment

A core advantage of this method is its alignment with the principles of Green Analytical Chemistry (GAC).

Reduced Hazard: The mobile phase uses ethanol, which is less toxic and preferable to acetonitrile or
methanol. The concentration of ethanol (44%) is also lower than the >60% organic modifier reported

in other methods [1].
Micellar Benefits: The use of the micellar surfactant SLS further reduces reliance on organic

solvents. Mixed-micellar mobile phases have been recognized as a key strategy for developing
greener HPLC methods by replacing hazardous organic solvents[cite [2].

Waste Reduction: The method is isocratic, which simplifies operation and minimizes the solvent
waste associated with gradient elution programs.
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Troubleshooting and Notes

Column Care: After analysis, flush the column with a water:methanol (50:50, v/v) mixture for 15-20
minutes to remove any adsorbed surfactants from the stationary phase. Store the column as per the

manufacturer's instructions[cite [2].
Peak Shape: If peak tailing or broadening is observed, ensure the mobile phase pH is precisely 6.2

and that the column temperature is maintained at 30°C.
System Suitability: Always perform a system suitability test before analyzing unknown samples to

ensure the chromatographic system is performing adequately.

Conclusion

The detailed protocol outlined in this application note provides a robust, precise, and accurate method for the

quantitative analysis of Ombitasvir in combined pharmaceutical tablets. Its significant reduction in the use

and generation of hazardous substances makes it an environmentally responsible choice for quality control

laboratories, aligning with the growing global emphasis on sustainable analytical practices.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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